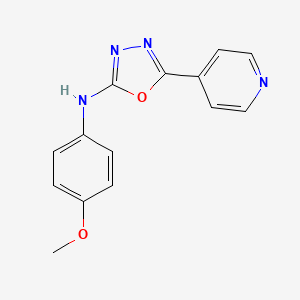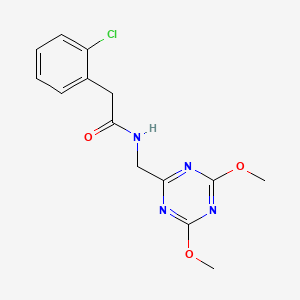![molecular formula C25H42N2S4 B2739500 [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate CAS No. 10225-04-4](/img/structure/B2739500.png)
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate, also known as DDTC, is a chemical compound that is widely used in scientific research applications. DDTC is a chelating agent that forms stable complexes with metal ions, making it useful in various fields such as analytical chemistry, biochemistry, and environmental science. In
Wissenschaftliche Forschungsanwendungen
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has a wide range of scientific research applications due to its ability to form stable complexes with metal ions. It is commonly used in analytical chemistry for the determination of metal ions in various samples. This compound is also used in biochemistry to study the interactions between metal ions and biological molecules. In environmental science, this compound is used to analyze metal concentrations in soil and water samples.
Wirkmechanismus
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in this compound form coordinate bonds with the metal ions, creating a ring structure known as a chelate. This chelate structure is stable and prevents the metal ions from reacting with other molecules in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes by chelating metal ions required for their function. This compound has also been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have shown that this compound can reduce the toxicity of heavy metals by chelating them and preventing their accumulation in tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate in lab experiments is its ability to form stable complexes with metal ions, allowing for accurate analysis of metal concentrations in various samples. This compound is also relatively inexpensive and easy to synthesize. However, this compound has some limitations, including its potential to interfere with the activity of enzymes and its toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate. One area of interest is the development of new chelating agents that are more selective for certain metal ions. Another area of research is the use of this compound in drug delivery systems, as it has been shown to have potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to understand the potential toxic effects of this compound and to develop safe usage guidelines.
In conclusion, this compound is a valuable chelating agent that has a wide range of scientific research applications. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, biochemistry, and environmental science. While this compound has some limitations, its potential for future research and development makes it an important compound in the scientific community.
Synthesemethoden
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dibutylamine in the presence of zinc chloride. The resulting product is then reacted with benzyl chloride to form this compound. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Eigenschaften
IUPAC Name |
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2S4/c1-5-9-18-26(19-10-6-2)24(28)30-23(22-16-14-13-15-17-22)31-25(29)27(20-11-7-3)21-12-8-4/h13-17,23H,5-12,18-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTYKQJYQZJVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SC(C1=CC=CC=C1)SC(=S)N(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)



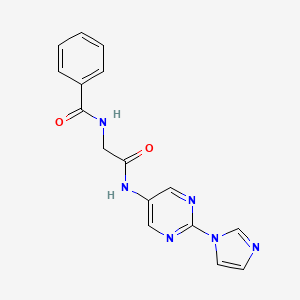
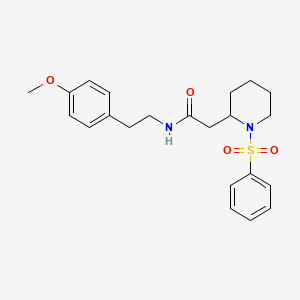

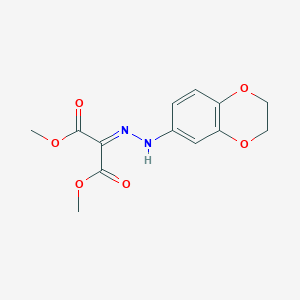
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)
